molecular formula C14H11BrO3 B2975877 4-Benzyloxy-3-bromobenzoic acid CAS No. 501657-77-8

4-Benzyloxy-3-bromobenzoic acid

Cat. No. B2975877
CAS RN: 501657-77-8
M. Wt: 307.143
InChI Key: LLEJAZSHLCCNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyloxy-3-bromobenzoic acid, also known as 3-(Benzyloxy)-4-bromobenzoic acid, is a chemical compound with the molecular formula C14H11BrO3 . It has an average mass of 307.139 Da and a monoisotopic mass of 305.989136 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with a bromine atom at the 4th position and a benzyloxy group at the 3rd position . The InChI code for this compound is 1S/C14H11BrO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and others are not specified in the available resources.

Scientific Research Applications

Thermodynamics and Solubility

A study by Zherikova et al. (2016) focused on the thermodynamics of various bromobenzoic acids, including 4-bromobenzoic acid. They explored temperature dependences of vapor pressures, melting temperatures, enthalpies of fusion, and solubilities. This research is crucial for understanding the physical properties and solubility behavior of 4-benzyloxy-3-bromobenzoic acid in different environments (Zherikova et al., 2016).

Synthesis of Novel Compounds

Wang and Biehl (1998) reported a one-step synthesis of thieno[2,3-f]benzo[cd]indol-4-ones using 4-substituted bromobenzoic acids. This synthesis method is important for creating new compounds with potential applications in various fields, including pharmaceuticals and materials science (Wang & Biehl, 1998).

Oxidation Processes

Shaikh et al. (2006) discussed the NaIO4-mediated oxidation of methylarenes and benzylic bromides to produce aromatic carboxylic acids. Their research highlights a method for oxidizing compounds like this compound, which is relevant in the context of organic synthesis and chemical transformations (Shaikh et al., 2006).

Halogen Bonding Studies

Raffo et al. (2016) investigated the influence of methoxy-substituents on the strength of halogen bonds in bromobenzoic acid. Their findings contribute to the understanding of intermolecular interactions involving bromobenzoic acids, which is essential for designing compounds with desired properties (Raffo et al., 2016).

Electrooxidation Reaction Studies

Yong (2013) explored the electrooxidation of 3-bromobenzoic acid on a Pt electrode. This study provides insights into the electrochemical behavior of bromobenzoic acids, which can be applied to electrochemical sensors and other related applications (Yong, 2013).

Safety and Hazards

While specific safety and hazard information for 4-Benzyloxy-3-bromobenzoic acid is not available, general precautions for handling similar chemical compounds include avoiding contact with skin and eyes, not breathing dust, not ingesting the compound, and storing it in a cool, well-ventilated place . Always refer to the material safety data sheet (MSDS) for detailed safety information.

properties

IUPAC Name

3-bromo-4-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEJAZSHLCCNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.